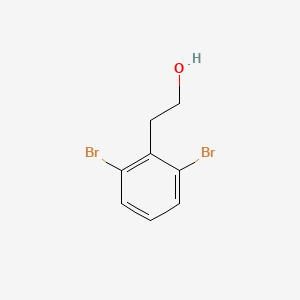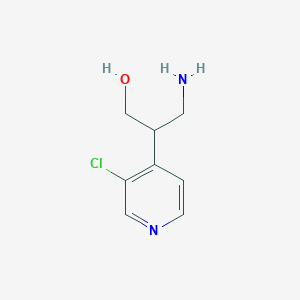aminedihydrochloride](/img/structure/B13597217.png)
[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Métodos De Preparación
The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methylamine groups. One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the methylamine group can be added through a nucleophilic substitution reaction .
Análisis De Reacciones Químicas
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Aplicaciones Científicas De Investigación
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride lies in its specific structural features, such as the cyclopropyl and methylamine groups, which contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C8H14Cl2N2S |
|---|---|
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
1-(4-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-9-4-7-8(6-2-3-6)10-5-11-7;;/h5-6,9H,2-4H2,1H3;2*1H |
Clave InChI |
BKXMSERXBKACFB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(N=CS1)C2CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)










